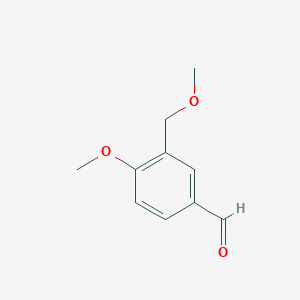
1-萘乙酸酐
描述
1-Naphthaleneacetic anhydride is an organic compound with the molecular formula ( \text{C}{24}\text{H}{18}\text{O}_3 ). It is a derivative of 1-naphthaleneacetic acid and is primarily used in various scientific research applications. This compound is known for its role as a derivatizing agent in analytical chemistry, particularly in the determination of airborne polyamines using high-performance liquid chromatography (HPLC) .
科学研究应用
1-Naphthaleneacetic anhydride has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent for the determination of airborne polyamines using HPLC.
Fluorescence Studies: Due to its fluorescence properties, it is used in various fluorescence-based analytical techniques.
Pharmaceutical Research: It is used in the synthesis of various pharmaceutical intermediates and active compounds.
Plant Growth Regulation: Similar to its parent compound, 1-naphthaleneacetic acid, the anhydride form can be used in studies related to plant growth regulation.
作用机制
Target of Action
1-Naphthaleneacetic anhydride, also known as 1-Naphthylacetic anhydride, is a derivative of 1-naphthaleneacetic acid (NAA), which is a synthetic plant hormone in the auxin family . The primary target of NAA is the S-phase kinase-associated protein 1 in humans . This protein plays a crucial role in cell cycle progression .
Mode of Action
Its parent compound, naa, is known to interact with its targets to regulate cell expansion, division, and differentiation . It’s plausible that 1-Naphthaleneacetic anhydride may have a similar mode of action.
Biochemical Pathways
NAA has been shown to affect cell division and cell elongation differentially . It stimulates cell elongation at concentrations much lower than those required to stimulate cell division . These effects are likely mediated through the modulation of various biochemical pathways involved in cell growth and development .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound and its ultimate effects on the body .
Result of Action
The result of the action of 1-Naphthaleneacetic anhydride is likely to be similar to that of NAA, given their structural similarity. NAA is known to regulate plant growth and development by modulating cell expansion, division, and differentiation . It’s also used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .
Action Environment
The action, efficacy, and stability of 1-Naphthaleneacetic anhydride can be influenced by various environmental factors. For instance, NAA, when present in the environment, undergoes oxidation reactions with hydroxyl radicals and sulfate radicals . Such environmental interactions could potentially affect the action of 1-Naphthaleneacetic anhydride as well.
生化分析
Biochemical Properties
1-Naphthaleneacetic anhydride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as a derivatizing agent for the determination of airborne polyamines with high-performance liquid chromatography (HPLC) . The interaction of 1-Naphthaleneacetic anhydride with these biomolecules often involves the formation of covalent bonds, which can alter the structure and function of the target molecules. This compound is also used in fluorescence studies due to its high purity and specific properties .
Cellular Effects
1-Naphthaleneacetic anhydride has been shown to influence various cellular processes. It affects cell division and cell elongation differently compared to other auxins like 2,4-Dichlorophenoxyacetic acid . In plant cells, 1-Naphthaleneacetic anhydride stimulates cell elongation at lower concentrations, while higher concentrations are required to stimulate cell division. This differential effect is crucial for understanding how this compound can be used to manipulate plant growth and development. Additionally, 1-Naphthaleneacetic anhydride has been found to be toxic to invertebrates and yeast cells at high concentrations, indicating its potential impact on cellular metabolism and viability .
Molecular Mechanism
The molecular mechanism of 1-Naphthaleneacetic anhydride involves its interaction with various biomolecules at the molecular level. It has been shown to undergo oxidation reactions with hydroxyl radicals and sulfate radicals, forming intermediate radicals during these reactions . These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting cellular processes. The compound’s ability to form covalent bonds with target molecules also plays a crucial role in its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Naphthaleneacetic anhydride can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. Studies have shown that 1-Naphthaleneacetic anhydride can undergo oxidation reactions in the environment, leading to the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to 1-Naphthaleneacetic anhydride in in vitro and in vivo studies has shown that it can cause growth inhibition and toxicity in various organisms .
Dosage Effects in Animal Models
The effects of 1-Naphthaleneacetic anhydride vary with different dosages in animal models. At low concentrations, it is considered to be only slightly toxic, but at higher concentrations, it can be toxic to animals . For example, oral ingestion of 1-Naphthaleneacetic anhydride at concentrations ranging from 1000 to 5900 mg/kg has been shown to be toxic to rats. The compound’s toxicity is also evident in invertebrate models like Drosophila and Daphnia, where high concentrations lead to significant mortality and developmental defects .
Metabolic Pathways
1-Naphthaleneacetic anhydride is involved in various metabolic pathways. It has been shown to interact with enzymes involved in the oxidation of organic compounds, leading to the formation of intermediate radicals . These interactions can affect metabolic flux and the levels of metabolites in cells. The compound’s role in plant hormone signal transduction pathways has also been studied, highlighting its importance in regulating plant growth and development .
Transport and Distribution
The transport and distribution of 1-Naphthaleneacetic anhydride within cells and tissues are influenced by its interaction with transporters and binding proteins. In plants, the polar transport of 1-Naphthaleneacetic anhydride determines the distribution of flower buds on explants of tobacco . This transport is mediated by auxin transport carriers, which facilitate the movement of the compound to specific locations within the plant. The accumulation of 1-Naphthaleneacetic anhydride at these sites can lead to localized effects on growth and development.
Subcellular Localization
The subcellular localization of 1-Naphthaleneacetic anhydride is crucial for its activity and function. Studies have shown that the compound can be localized in the cytoplasm, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can direct 1-Naphthaleneacetic anhydride to specific compartments or organelles within the cell. This localization is important for understanding how the compound exerts its effects at the cellular level.
准备方法
Synthetic Routes and Reaction Conditions
1-Naphthaleneacetic anhydride can be synthesized through the reaction of 1-naphthaleneacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The general reaction is as follows:
[ \text{C}_{10}\text{H}_7\text{CH}_2\text{COOH} + (\text{CH}_3\text{CO})2\text{O} \rightarrow (\text{C}{10}\text{H}_7\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrial production of 1-naphthaleneacetic anhydride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent the formation of unwanted by-products.
化学反应分析
Types of Reactions
1-Naphthaleneacetic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride can be hydrolyzed to form 1-naphthaleneacetic acid.
Substitution Reactions: It can participate in substitution reactions where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used to hydrolyze the anhydride to the corresponding acid.
Substitution Reactions: Various nucleophiles can be used to substitute the anhydride group under controlled conditions.
Major Products Formed
Hydrolysis: 1-Naphthaleneacetic acid is the primary product.
Substitution Reactions: Depending on the nucleophile used, different substituted derivatives of 1-naphthaleneacetic acid can be formed.
相似化合物的比较
Similar Compounds
1-Naphthaleneacetic Acid: The parent compound of 1-naphthaleneacetic anhydride, used as a plant growth regulator and in various synthetic applications.
Indole-3-acetic Acid: Another plant growth regulator with similar applications in agriculture.
Uniqueness
1-Naphthaleneacetic anhydride is unique due to its anhydride functional group, which allows it to participate in specific reactions that its parent compound, 1-naphthaleneacetic acid, cannot. This makes it particularly useful as a derivatizing agent in analytical chemistry .
属性
IUPAC Name |
(2-naphthalen-1-ylacetyl) 2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-23(15-19-11-5-9-17-7-1-3-13-21(17)19)27-24(26)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONQQKANQRXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278815 | |
| Record name | 1-Naphthaleneacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-58-7 | |
| Record name | 1-Naphthaleneacetic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthaleneacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthaleneacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


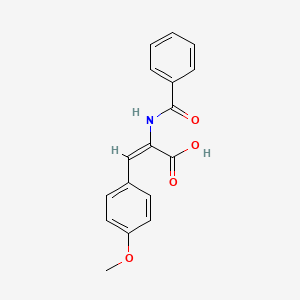
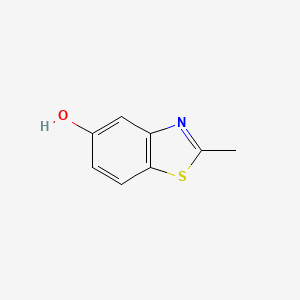
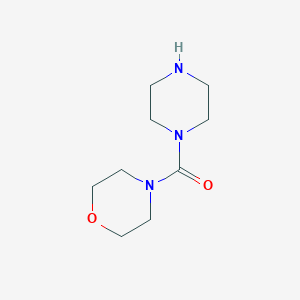
![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)
![3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1361421.png)
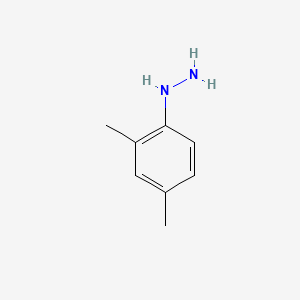

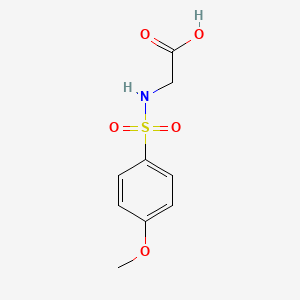
![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)


